
(5-Cyclopropylpyridin-3-yl)methanamine
Descripción general
Descripción
(5-Cyclopropylpyridin-3-yl)methanamine: is a chemical compound with the molecular formula C9H12N2. It belongs to the class of arylalkylamines and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine Derivatives: One common method involves the reduction of 5-cyclopropylpyridine-3-carboxylic acid or its derivatives using reducing agents such as sodium borohydride in methanol.
Nucleophilic Substitution: Another method includes the nucleophilic substitution of halogenated pyridine derivatives with amines under basic conditions.
Industrial Production Methods: Industrial production often involves the vapor phase condensation reactions of ethanol or methanol with compounds such as formaldehyde and ammonia in the presence of zeolites .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Reduction: It can be reduced to form various amine derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives and amines under basic conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Neurological Disorders
One of the primary applications of (5-Cyclopropylpyridin-3-yl)methanamine is in the development of drugs targeting neurological disorders. Research has indicated that derivatives of cyclopropylpyridine can act as selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and mood regulation. Compounds with similar structures have demonstrated promising results in preclinical models for conditions such as depression and anxiety disorders .
1.2 Cancer Therapeutics
The compound has also been investigated for its potential as an anticancer agent. Inhibitors targeting specific pathways involved in tumor growth, such as the MAT2A pathway, have shown efficacy in treating MTAP-deleted cancers. Research indicates that compounds with a cyclopropylpyridine scaffold can modulate these pathways effectively, leading to reduced tumor proliferation and improved survival rates in animal models .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that allow for the introduction of various functional groups to enhance its pharmacological properties. Studies suggest that modifications at the 5-position of the pyridine ring can significantly influence binding affinity and selectivity towards target receptors .
Table 1: Structure-Activity Relationship Data
Compound | Binding Affinity (Ki, nM) | Activity | Target |
---|---|---|---|
Compound A | 0.5 | Partial Agonist | α4β2 nAChR |
Compound B | 0.15 | Agonist | α4β2 nAChR |
This compound | TBD | TBD | TBD |
Case Studies
3.1 Efficacy in Animal Models
A significant case study involved testing a series of compounds related to this compound in mouse models of depression. The study utilized behavioral assays such as the forced swim test and the SmartCube platform to assess the efficacy of these compounds. Results indicated that certain derivatives exhibited significant antidepressant-like effects compared to control groups, highlighting their potential for further development .
3.2 Combination Therapies
Another case study explored the use of this compound in combination with other therapeutic agents targeting PRMT5 activity in MTAP-deleted tumors. The combination therapy showed enhanced antitumor effects compared to monotherapy, suggesting a synergistic interaction that warrants further investigation .
Mecanismo De Acción
The mechanism by which (5-Cyclopropylpyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
(5-Cyclopropylpyridin-2-yl)methanamine: Similar in structure but differs in the position of the cyclopropyl group.
(5-Cyclopropylpyridin-4-yl)methanamine: Another structural isomer with the cyclopropyl group at a different position.
Uniqueness: (5-Cyclopropylpyridin-3-yl)methanamine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Actividad Biológica
The compound (5-Cyclopropylpyridin-3-yl)methanamine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various neurotransmitter systems. This article aims to compile and analyze the current understanding of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure : The structure of this compound consists of a cyclopropyl group attached to a pyridine ring, which contributes to its unique interaction with biological targets.
Synthesis : The synthesis typically involves several steps:
- Formation of the cyclopropylpyridine scaffold.
- Introduction of the amine functionality through various amination techniques.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Pharmacological Properties
Recent studies indicate that this compound exhibits significant pharmacological properties:
- Nicotinic Acetylcholine Receptor Modulation : It has been identified as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), with binding affinities (Ki values) ranging from 0.5 to 51.4 nM, demonstrating selectivity over other receptor subtypes .
- Antidepressant-Like Effects : In vivo studies have shown that this compound can reduce immobility in forced swim tests in mice, suggesting potential antidepressant properties .
- Anti-Cancer Activity : Preliminary investigations suggest that it may also possess anti-cancer properties by modulating specific biochemical pathways related to cell proliferation and apoptosis.
Interaction Studies
Interaction studies have focused on the compound's binding affinity towards various biological targets, elucidating its mechanism of action. Notably, it has shown selective binding to receptors involved in neurotransmission, which may influence mood regulation and cognitive functions .
Study 1: Nicotinic Receptor Binding
In a study evaluating the binding affinity of this compound at nAChRs, it was found to exhibit high selectivity for the α4β2 subtype compared to α3β4 and α7 subtypes. This selectivity is crucial for developing therapeutics aimed at neurological disorders .
Study 2: Antidepressant Activity
In a behavioral study assessing the antidepressant-like effects of this compound, it was administered orally at doses of 1 and 10 mg/kg. Results indicated a significant reduction in immobility time compared to control groups, highlighting its potential as a treatment for depression .
Data Table
Study | Biological Activity | Key Findings |
---|---|---|
Study 1 | Nicotinic receptor modulation | Ki values: 0.5–51.4 nM for α4β2 nAChR |
Study 2 | Antidepressant effects | Reduced immobility time in forced swim test |
Propiedades
IUPAC Name |
(5-cyclopropylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPVDFBSLSKVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717379 | |
Record name | 1-(5-Cyclopropylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852877-60-2 | |
Record name | 5-Cyclopropyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852877-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Cyclopropylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.